4-bromo-3-(difluoromethyl)phenyl fluoranesulfonate
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Overview
Description
4-Bromo-3-(difluoromethyl)phenyl fluoranesulfonate is an organic compound that features a bromine atom, a difluoromethyl group, and a fluoranesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The difluoromethyl group can be introduced or modified through cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles or electrophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)phenyl fluoranesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-3-(difluoromethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The fluoranesulfonate group can influence the compound’s reactivity and binding affinity to target molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroanisole: This compound features a bromine atom and a fluoro group attached to a phenyl ring, similar to 4-bromo-3-(difluoromethyl)phenyl fluoranesulfonate.
4-Bromo-3-(trifluoromethyl)phenyl fluoranesulfonate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2411195-66-7 |
---|---|
Molecular Formula |
C7H4BrF3O3S |
Molecular Weight |
305.1 |
Purity |
95 |
Origin of Product |
United States |
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